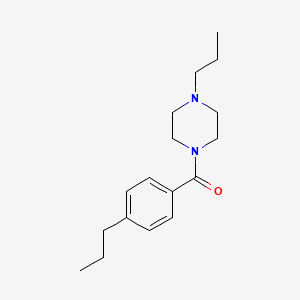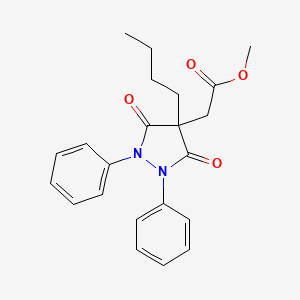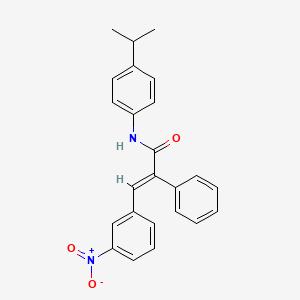![molecular formula C16H25NO2 B5025035 [2-(4-Piperidin-1-ylbutoxy)phenyl]methanol](/img/structure/B5025035.png)
[2-(4-Piperidin-1-ylbutoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Piperidin-1-ylbutoxy)phenyl]methanol: is an organic compound that features a piperidine ring attached to a phenyl group via a butoxy linker, with a methanol group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Piperidin-1-ylbutoxy)phenyl]methanol typically involves the reaction of 4-piperidin-1-ylbutanol with a phenylmethanol derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(4-Piperidin-1-ylbutoxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [2-(4-Piperidin-1-ylbutoxy)phenyl]methanol exerts its effects involves its interaction with specific molecular targets. The piperidine ring and phenyl group can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
[2-(4-Piperidin-1-ylbutoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(4-Piperidin-1-ylbutoxy)phenyl]propanol: Similar structure with a propanol group.
Uniqueness:
- The presence of the methanol group in [2-(4-Piperidin-1-ylbutoxy)phenyl]methanol provides unique reactivity and potential for forming specific derivatives.
- The combination of the piperidine ring and phenyl group offers distinct interactions with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
[2-(4-piperidin-1-ylbutoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-14-15-8-2-3-9-16(15)19-13-7-6-12-17-10-4-1-5-11-17/h2-3,8-9,18H,1,4-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONPQLRDMHSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-FLUORO-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B5024955.png)

![N'-[2-[2-(4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B5024969.png)
![ethyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5024980.png)
![methyl 5-[({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)amino]-5-oxopentanoate](/img/structure/B5024988.png)
![2-(3-bromo-4-fluorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5024992.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{[3-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B5024996.png)
![3-[1-(2-Fluorobenzoyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole](/img/structure/B5025023.png)
![2-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5025027.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5025050.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5025056.png)

![methyl 3-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5025067.png)
